4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
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Overview
Description
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-dimethyl-5-pyrazolone with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by cyclization reactions involving suitable precursors such as urea or thiourea.
Coupling Reactions: The final step involves coupling the pyrazole and pyrimidine rings with a phenyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Signal Transduction Pathways: It modulates signal transduction pathways like the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Zolazepam: A pyrazole derivative used as a tranquilizer.
DMPP (3,4-dimethyl-1H-pyrazole phosphate): A nitrification inhibitor used in agriculture.
Uniqueness
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its combined pyrazole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H19N5O2/c1-10-13(9-22(3)21-10)15-14(11(2)18-17(24)20-15)16(23)19-12-7-5-4-6-8-12/h4-9,15H,1-3H3,(H,19,23)(H2,18,20,24) |
InChI Key |
YPKKARYOUAMRNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C)C)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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